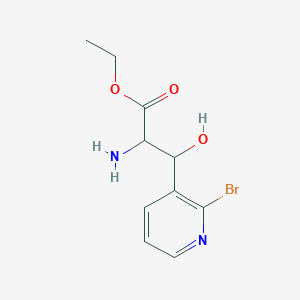
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is a compound that belongs to the class of amino acids and derivatives. It features a pyridine ring substituted with a bromine atom, an amino group, and a hydroxy group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of ethyl 2-amino-3-hydroxypropanoate with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Ethyl 2-amino-3-(2-pyridin-3-yl)-3-oxopropanoate.
Reduction: Ethyl 2-amino-3-(2-pyridin-3-yl)-3-hydroxypropanoate.
Substitution: Ethyl 2-amino-3-(2-azidopyridin-3-yl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-3-(2-chloropyridin-3-yl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(2-fluoropyridin-3-yl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(2-iodopyridin-3-yl)-3-hydroxypropanoate
Uniqueness
Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can undergo specific reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Eigenschaften
Molekularformel |
C10H13BrN2O3 |
|---|---|
Molekulargewicht |
289.13 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13BrN2O3/c1-2-16-10(15)7(12)8(14)6-4-3-5-13-9(6)11/h3-5,7-8,14H,2,12H2,1H3 |
InChI-Schlüssel |
SRDCTOZGCXXXCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1=C(N=CC=C1)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13225154.png)

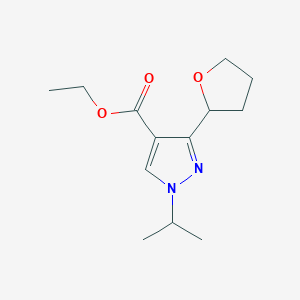
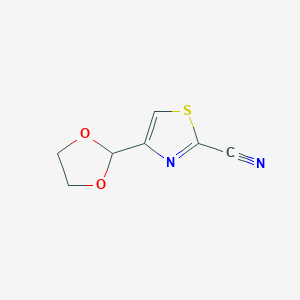
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225169.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13225175.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13225189.png)
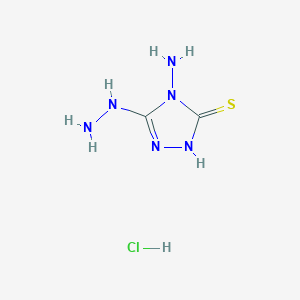
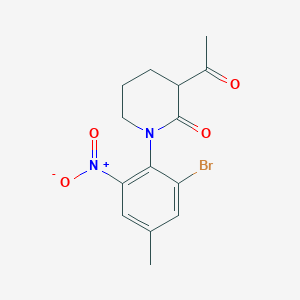
![ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13225207.png)
![4-Methoxy-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13225208.png)
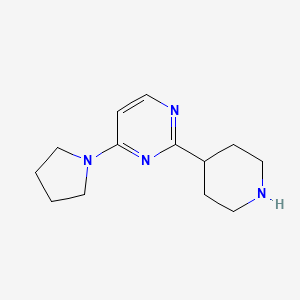
![8-(4-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13225216.png)
